molecular formula C14H15N3 B14246656 2-Amino-N'-(3-methylphenyl)benzene-1-carboximidamide CAS No. 204995-11-9

2-Amino-N'-(3-methylphenyl)benzene-1-carboximidamide

Cat. No.: B14246656
CAS No.: 204995-11-9
M. Wt: 225.29 g/mol
InChI Key: FNXYPTITOKVCIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N’-(3-methylphenyl)benzene-1-carboximidamide is an organic compound that belongs to the class of carboximidamides This compound is characterized by the presence of an amino group and a carboximidamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N’-(3-methylphenyl)benzene-1-carboximidamide typically involves the reaction of 3-methylbenzenamine with benzene-1-carboximidamide under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. For example, a microreactor system can be used to optimize reaction conditions and monitor the kinetics of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N’-(3-methylphenyl)benzene-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Amino-N’-(3-methylphenyl)benzene-1-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-N’-(3-methylphenyl)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N’-(4-methylphenyl)benzene-1-carboximidamide
  • 2-Amino-N’-(2-methylphenyl)benzene-1-carboximidamide
  • 2-Amino-N’-(3-chlorophenyl)benzene-1-carboximidamide

Uniqueness

2-Amino-N’-(3-methylphenyl)benzene-1-carboximidamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, the presence of the methyl group at the 3-position may result in different steric and electronic effects, leading to distinct properties and applications .

Properties

CAS No.

204995-11-9

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

2-amino-N'-(3-methylphenyl)benzenecarboximidamide

InChI

InChI=1S/C14H15N3/c1-10-5-4-6-11(9-10)17-14(16)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H2,16,17)

InChI Key

FNXYPTITOKVCIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C(C2=CC=CC=C2N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.